Tarafenacin Demonstrates Highest Functional Uroselectivity in Ex Vivo Tissue Assays Compared to Darifenacin, Solifenacin, and Tolterodine
In a comparative ex vivo study, Tarafenacin (SVT-40776) exhibited the highest functional selectivity for bladder tissue over atrial tissue among the antimuscarinic agents tested [1]. Its selectivity ratio of 199 far exceeded those of darifenacin, solifenacin, and tolterodine, indicating a significantly reduced propensity for off-target cardiac effects at concentrations required for therapeutic bladder activity [2].
| Evidence Dimension | Functional tissue selectivity (Bladder pA2 vs. Atrial pA2) |
|---|---|
| Target Compound Data | Selectivity Ratio: 199 |
| Comparator Or Baseline | Darifenacin: 31.6, Solifenacin: 6.3, Tolterodine: 0.79 |
| Quantified Difference | Tarafenacin is 6.3x more selective than darifenacin, 31.6x more selective than solifenacin, and 252x more selective than tolterodine. |
| Conditions | Ex vivo isolated guinea pig bladder strips and atria; pA2 values from Schild plot analysis. |
Why This Matters
This data provides robust justification for selecting Tarafenacin D-tartrate as a reference tool for studying true uroselective antimuscarinic action with minimized cardiac liability.
- [1] Salcedo C, Davalillo S, Cabellos J, et al. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. Br J Pharmacol. 2009;156(5):807-817. Table 1. View Source
- [2] GlpBio. Tarafenacin Product Information Sheet. View Source
